2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid
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Overview
Description
2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H18O3. This compound features a cyclohexane ring substituted with a hydroxy group and a carboxylic acid group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid typically involves the reaction of cyclohexanone with a suitable reagent to introduce the hydroxy group at the 4-position. This is followed by the introduction of the carboxylic acid group through a series of reactions involving intermediates such as esters or nitriles. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high purity and yield. Common industrial techniques include catalytic hydrogenation, esterification, and hydrolysis, often carried out in specialized reactors under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclohexane derivatives
Scientific Research Applications
2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxycyclohexyl)acetic acid
- 4-Hydroxycyclohexaneacetic acid
- 2,4-Dihydroxybenzoic acid
Uniqueness
2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(4-hydroxycyclohexyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h7-8,11H,3-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYUEUGIKIJRPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236131 |
Source
|
Record name | cis-4-Hydroxy-α,α-dimethylcyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861451-24-3 |
Source
|
Record name | cis-4-Hydroxy-α,α-dimethylcyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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